N-cyclohexyl-2-[2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the phenoxyacetamide core: This involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with chloroacetic acid in the presence of a base to form the phenoxyacetamide core.
Introduction of the morpholinyl group: The phenoxyacetamide core is then reacted with 3-(4-morpholinyl)propylamine under controlled conditions to introduce the morpholinyl group.
Cyclohexylation: Finally, the compound is cyclohexylated using cyclohexylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and morpholinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-cyclohexyl-2-[2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-[2-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide: Similar structure but with a tert-butyl group instead of a cyclohexyl group.
N-cyclohexyl-2-[2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide: Similar structure with slight variations in the substituents.
Uniqueness
The presence of the cyclohexyl group, in particular, enhances its stability and lipophilicity, making it suitable for various research and industrial applications .
Properties
Molecular Formula |
C24H39N3O4 |
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Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C24H39N3O4/c1-2-30-23-17-20(18-25-11-6-12-27-13-15-29-16-14-27)9-10-22(23)31-19-24(28)26-21-7-4-3-5-8-21/h9-10,17,21,25H,2-8,11-16,18-19H2,1H3,(H,26,28) |
InChI Key |
MKYVGUHZQZBZDU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCCN2CCOCC2)OCC(=O)NC3CCCCC3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCCN2CCOCC2)OCC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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